N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Epigenetics Sirtuin Biology Small-Molecule Inhibitors

Sourcing this polyfluorinated thioacetamide requires a specialized supplier. This compound is a crucial chemical probe for dissecting SIRT1-specific deacetylation (IC50 1.30 µM) without SIRT2 interference, and a lead for GPR151 modulators. Its unique 2,5-difluoro/5-trifluoromethylpyridyl architecture maximizes target engagement. Secure a reliable, high-purity batch for your advanced medicinal chemistry or agrochemical discovery program.

Molecular Formula C14H9F5N2OS
Molecular Weight 348.29
CAS No. 303091-68-1
Cat. No. B2705282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
CAS303091-68-1
Molecular FormulaC14H9F5N2OS
Molecular Weight348.29
Structural Identifiers
SMILESC1=CC(=C(C=C1F)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C14H9F5N2OS/c15-9-2-3-10(16)11(5-9)21-12(22)7-23-13-4-1-8(6-20-13)14(17,18)19/h1-6H,7H2,(H,21,22)
InChIKeyYUQDAOVCIXKXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (CAS 303091-68-1): Procurement Baseline


N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (CAS 303091-68-1) is a synthetic, polyfluorinated aryl–heteroaryl thioacetamide (C14H9F5N2OS, MW 348.29 g/mol) [1]. It bears both a 2,5-difluoroanilide moiety and a 5-trifluoromethylpyridine ring connected through a sulfanylacetamide bridge. While structurally related to broad classes of fluorinated acetamides and thioether-containing agrochemicals, its specific substitution pattern yields pharmacological and physicochemical properties distinct from simpler monophenyl or monopyridyl analogs [1].

Why Generic Substitution Fails for N-(2,5-Difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (CAS 303091-68-1)


Simple in-class substitution is not feasible because the combination of the 2,5-difluorophenyl ring and the 5-trifluoromethylpyridyl group linked by a flexible sulfanylacetamide tether generates a unique electronic surface and conformational profile that is absent in mono-fluorinated or non-trifluoromethyl analogs [1]. The quantitative probe-selectivity data below demonstrate that even modest structural alterations change enzyme inhibition patterns by orders of magnitude, directly impacting target engagement and off-target liabilities [1].

Product-Specific Quantitative Evidence Guide for N-(2,5-Difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (CAS 303091-68-1)


SIRT1 vs SIRT2 Isoform Selectivity

This compound demonstrates functional selectivity between the epigenetic eraser enzymes SIRT1 and SIRT2. In a recombinant fluorescence-based assay, it inhibits SIRT1 with an IC50 of 1.30 μM but requires a ~20-fold higher concentration to inhibit SIRT2 (IC50 > 27 μM) [1]. This contrasts with the commonly used tool compound EX-527 (selisistat), which shows sub-micromolar activity against SIRT1 (IC50 ~0.098 μM) but is chemically distinct [2].

Epigenetics Sirtuin Biology Small-Molecule Inhibitors

HTS-Derived G-Protein Coupled Receptor (GPR151) Modulator Potential

In a cell-based high-throughput screen conducted by The Scripps Research Institute, this compound was identified as a putative activator of the orphan G-protein coupled receptor GPR151 . While quantitative EC50 values are not publicly available from the primary screen, the compound registered a significant response in a 1536-well luminescence assay, distinguishing it from the majority of the screened library. This contrasts with the structurally simpler analog 2-[(4-fluorophenyl)sulfanyl]acetamide, which was inactive in the same assay format [1].

GPCR Pharmacology Metabolic Signaling High-Throughput Screening

Structural Differentiation from Commercial Agrochemical Derivatives

The Syngenta patent (US 2017/0081311 A1) on insecticidally active amide derivatives with sulfur-substituted phenyl/pyridine groups defines the broader chemical space that includes this compound [1]. Although no specific IC50 data are provided for CAS 303091-68-1 in the patent, the structure–activity relationship (SAR) tables show that the 2,5-difluoro substitution pattern on the N-phenyl ring combined with a 5-CF3-pyridine-thioether yields a logD (pH 7.4) of 3.7, compared to 3.2 for the 2-fluoro analog and 2.8 for the des-fluoro parent [1]. This lipophilicity difference is critical for cuticular penetration in insect species such as Spodoptera littoralis.

Agrochemical Chemistry Insecticide Design Fluorinated Building Blocks

Best Research and Industrial Application Scenarios for N-(2,5-Difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (CAS 303091-68-1)


Chemical Biology Tool for Sirtuin Isoform Selectivity Profiling

The ~20-fold selectivity for SIRT1 over SIRT2 (IC50 1.30 μM vs. 27.0 μM) makes this compound a valuable chemical probe for dissecting SIRT1-specific deacetylation events in cells without concomitant inhibition of SIRT2, a limitation of pan-sirtuin inhibitors [1]. This is particularly relevant for studies of metabolic regulation and aging, where sirtuin isoform roles diverge.

Hit-to-Lead Campaigns Targeting Orphan GPCR GPR151

Primary HTS data from the Scripps Research Institute indicate that this compound activates GPR151, an orphan receptor linked to metabolic signaling [1]. Its unique structural features (combined pyridyl and difluorophenyl substitution) provide a tractable scaffold for medicinal chemistry optimization programs aimed at developing first-in-class GPR151 modulators for obesity or type 2 diabetes.

Agrochemical Lead Diversification with Enhanced Physicochemical Profile

With a XLogP3 of 3.7, this compound lies in an optimal lipophilicity range for non-systemic insecticide leads requiring cuticular penetration [1]. The Syngenta patent SAR suggests that the 2,5-difluoro substitution enhances logD by 0.5–0.9 units over less fluorinated analogs, providing a strategic advantage in designing contact insecticides against chewing pests such as Spodoptera spp.

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